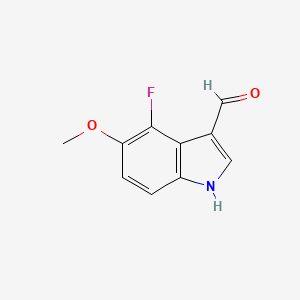

4-Fluoro-5-methoxyindole-3-carboxaldehyde

Descripción

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Chemical Research

Indole, a bicyclic aromatic heterocycle, is a cornerstone of modern chemical research. Its derivatives are ubiquitous in nature, forming the structural core of essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and a multitude of complex alkaloids with potent pharmacological activities. chemicalbook.com This natural prevalence has inspired chemists to utilize the indole scaffold as a starting point for the design and synthesis of novel molecules with diverse applications.

The "privileged" status of the indole scaffold stems from its unique structural and electronic features. The fusion of a benzene (B151609) ring with a pyrrole (B145914) ring creates a system that is both electron-rich and capable of participating in a variety of chemical transformations. This versatility allows for the introduction of a wide range of functional groups at different positions on the indole ring, leading to a vast chemical space of derivatives. These derivatives have found applications in medicinal chemistry as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as in materials science for the development of organic electronics and sensors. chemicalbook.comresearchgate.net

Contextualization of Substituted Indole-3-carboxaldehydes in Synthetic and Biological Sciences

Within the large family of indole derivatives, substituted indole-3-carboxaldehydes are particularly important intermediates in synthetic organic chemistry. researchgate.net The aldehyde group at the 3-position is a versatile functional handle that can be readily transformed into a wide array of other functional groups or used in carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net This reactivity makes indole-3-carboxaldehydes key building blocks for the synthesis of more complex indole-containing molecules, including natural products and their analogues. chemicalbook.com

From a biological perspective, the indole-3-carboxaldehyde (B46971) core is itself associated with various biological activities. For instance, indole-3-carbaldehyde has demonstrated antifungal properties. wikipedia.org Furthermore, derivatives of indole-3-carboxaldehyde have been investigated for a range of therapeutic applications, including as analgesic, hypoglycemic, antibacterial, and anticancer agents. sigmaaldrich.com The ability to introduce substituents onto the indole ring allows for the modulation of these biological effects, a key strategy in drug discovery and development.

Historical Development and Emerging Research Trajectories for Fluorinated and Methoxy-Substituted Indoles

The introduction of fluorine and methoxy (B1213986) groups into organic molecules, including indoles, has a rich history and continues to be an area of active research. The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net The synthesis of fluorinated indoles has been an area of focus, with various methods developed for their preparation to explore their potential as analogues of nucleic acids and other bioactive molecules. nih.govresearchgate.net

Similarly, the study of methoxy-substituted indoles has a long history, with early work focusing on their synthesis and reactions. acs.org The methoxy group, being an electron-donating group, can significantly influence the electronic properties of the indole ring and has been incorporated into a wide range of biologically active molecules. researchgate.netmdpi.comnih.gov Research into methoxy-substituted indoles has led to the discovery of compounds with applications in areas such as cancer research and neuropharmacology. sigmaaldrich.comsigmaaldrich.com

Emerging research trajectories are increasingly focused on the synthesis and evaluation of indoles bearing multiple substituents, such as both fluorine and methoxy groups. researchgate.net This "multi-substitution" approach allows for a finer tuning of the molecule's properties. The combination of a fluorine atom and a methoxy group on the indole scaffold, as seen in 4-Fluoro-5-methoxyindole-3-carboxaldehyde, represents a modern approach to creating novel chemical entities with potentially unique and valuable properties for synthetic and biological applications.

Chemical Compound Information

| Compound Name |

| This compound |

| Indole-3-carboxaldehyde |

| 5-Methoxyindole-3-carboxaldehyde |

| 4-Fluoro-5-iodo-1H-indole-3-carbaldehyde |

| 5-iodo-1H-indole-3-carbaldehyde |

| 1-benzyl-5-iodo-1H-indole-3-carbaldehyde |

| methyl 5-iodo-1H-indole-3-carboxylate |

| 6-fluoro-5-iodo-1-tosyl-1H-indole-3-carbaldehyde |

| Tryptophan |

| Serotonin |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1227563-28-1 |

| Molecular Formula | C10H8FNO2 |

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 4-fluoro-5-methoxy-1H-indole-3-carbaldehyde |

| SMILES | COC1=C(C=CC2=C1C(=CN2)C=O)F |

| InChI Key | JYCQTVJGOJSZLW-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8FNO2 |

|---|---|

Peso molecular |

193.17 g/mol |

Nombre IUPAC |

4-fluoro-5-methoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H8FNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |

Clave InChI |

WUVRULPNLGPJHM-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=C1)NC=C2C=O)F |

Origen del producto |

United States |

Synthetic Methodologies for 4 Fluoro 5 Methoxyindole 3 Carboxaldehyde and Its Analogs

Established Strategies for Indole (B1671886) Ring System Construction with Fluorine and Methoxy (B1213986) Substitutions

Classic indole syntheses remain a cornerstone for creating the indole nucleus, though they often require adaptation to accommodate specific substitution patterns.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. wikipedia.org A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole. wikipedia.org

For the synthesis of 4-fluoro-5-methoxyindoles, a substituted (4-fluoro-5-methoxyphenyl)hydrazine would be the required starting material. The regiochemical outcome is generally predictable; for instance, a para-substituted phenylhydrazine will typically yield a 5-substituted indole. youtube.com However, the presence of substituents, particularly methoxy groups, can sometimes lead to abnormal products. Studies have shown that 2-methoxyphenylhydrazones can undergo cyclization on the side of the methoxy group, leading to unexpected products. nih.gov The electronic nature of the substituents also plays a critical role; electron-donating groups on the phenylhydrazine ring accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

Table 1: Key Aspects of Fischer Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Phenylhydrazine and an aldehyde or ketone. | wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). | wikipedia.org |

| Intermediate | Phenylhydrazone, which isomerizes to an enamine. | wikipedia.org |

| Key Step | wikipedia.orgwikipedia.org-sigmatropic rearrangement. | wikipedia.org |

| Substituent Effects | Electron-donating groups on the phenyl ring accelerate the reaction. | youtube.com |

| Regiochemistry | Generally predictable, but can be influenced by substituents like methoxy groups. | youtube.comnih.gov |

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical method. wikipedia.org

The Bischler–Napieralski reaction is primarily used for the synthesis of dihydroisoquinolines, but its principles can be adapted. An "interrupted" Bischler-Napieralski reaction of N-acyltryptamines can lead to spirocyclic pyrrolidinoindolines, demonstrating its utility in forming complex indole-containing structures. nih.gov While not a direct route to simple indoles, its capacity for creating C-C bonds at the indole-2 position is noteworthy.

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org The reaction is thought to proceed through a nitrene intermediate. wikipedia.org Recent advancements have applied microwave and flow chemistry to this process, allowing for the rapid and high-yield formation of substituted indoles. nih.gov This method's adaptability has been demonstrated in forming analogs of antitumor agents and in bioconjugation, where it can be used to introduce fluorine tags. nih.gov

The Leimgruber-Batcho indole synthesis is a highly efficient and popular alternative to the Fischer synthesis, particularly for industrial applications. wikipedia.org It begins with an ortho-nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal) and often an amine like pyrrolidine (B122466) to form a β-nitroenamine. wikipedia.orgresearchgate.net This intermediate, typically a vividly colored compound, undergoes reductive cyclization to form the indole. wikipedia.org

This method is exceptionally well-suited for producing substituted indoles because a wide variety of ortho-nitrotoluenes are commercially available or readily synthesized. wikipedia.org For the target molecule, the required precursor would be 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene. The subsequent reductive cyclization can be achieved using various reagents, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.org The mild conditions and high yields make this a preferred route. wikipedia.org Recent research has focused on developing one-pot versions of this reaction to improve efficiency and reduce environmental impact, aligning with green chemistry principles. journalijar.com The Leimgruber-Batcho synthesis has been successfully adapted for preparing 4-substituted indoles, underscoring its regiochemical control. buu.ac.th

Regioselective Functionalization at C-4 and C-5 Positions of Indole Ring Systems

An alternative synthetic paradigm involves starting with a simpler indole core and introducing the fluoro and methoxy groups in subsequent steps. This requires precise control over the regioselectivity of the functionalization reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "direct metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org

To achieve C-4 fluorination on an indole ring, a suitable protecting group on the indole nitrogen (N-1) is required to act as a DMG. While many groups direct to the C-2 position, certain bulky protecting groups can facilitate metalation at the C-7 or potentially the C-4 position. For instance, N-amide and N-phosphinoyl groups have been used to direct metalation to C-7. nih.gov To achieve C-4 functionalization, one might start with a 5-substituted indole and use a DMG at that position to direct lithiation to C-4. The resulting aryllithium intermediate can then be quenched with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) to install the fluorine atom. The ortho-directing capacity of fluorine itself is also a recognized phenomenon in transition-metal-catalyzed C-H functionalization, where thermodynamics often favor the formation of a metal-carbon bond ortho to a fluorine atom. acs.org

Table 2: Examples of Directed Metalation Groups (DMGs)

| DMG Strength | Examples | Reference |

|---|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ | organic-chemistry.org |

| Moderate | -OMe, -F, -Cl | organic-chemistry.org |

| Weak | -CH₂O-, Ph | organic-chemistry.org |

Introducing a methoxy group at the C-5 position of an existing 4-fluoroindole (B1304775) core is a viable synthetic step. The term "stereoselective" in the context of the C-5 position, which is not a stereocenter, is interpreted as regioselective.

One common approach is nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group (e.g., another halogen) at the C-5 position. However, direct C-H functionalization methods are increasingly favored. While direct C-5 methoxylation is less common, functionalization at C-5 via other means can provide a handle for subsequent conversion to a methoxy group. For example, an efficient and highly regioselective direct iodination of the indole C-5 position has been reported, proceeding under mild, metal-free conditions. rsc.org The resulting 5-iodoindole (B102021) is a versatile intermediate that can participate in cross-coupling reactions to introduce the methoxy group.

Intramolecular Friedel-Crafts reactions on 4-substituted indoles have also shown a kinetic preference for cyclization onto the C-5 position, demonstrating that this position is accessible for C-C bond formation, which could be a precursor step to C-O bond formation. beilstein-journals.org

Once the 4-fluoro-5-methoxyindole core is synthesized by any of these routes, the final formylation at the C-3 position is typically achieved via the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Control of C-3 Formylation via Vilsmeier-Haack Reaction and its Variants

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgrsc.orgnumberanalytics.comijpcbs.com The reaction typically utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole ring. wikipedia.orgnumberanalytics.com For indoles, the C-3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution, leading to highly regioselective C-3 formylation. rsc.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final indole-3-carboxaldehyde (B46971). wikipedia.org

For closely related analogs, the Vilsmeier-Haack reaction proceeds effectively. For example, the formylation of other halo- and methoxy-substituted indoles demonstrates the robustness of this method. The reaction conditions are generally mild, with temperatures often ranging from 0 °C to ambient temperature, followed by a moderate heating period to drive the reaction to completion. jk-sci.com

Table 1: Vilsmeier-Haack Formylation of Substituted Indole Analogs

| Indole Substrate | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | POCl₃, DMF | 0 °C to 35 °C, 1-2 h | 1H-Indole-3-carboxaldehyde | ~95% | wikipedia.org |

| 2,3,3-Trimethyl-3H-benzo[g]indole | POCl₃, DMF | Not specified | Benzo[g]indol-2-ylidene-malondialdehyde | Not specified | sid.ir |

Advanced Synthetic Approaches

Building upon classical methods, advanced synthetic strategies aim to improve the catalytic efficiency, sustainability, and scalability of the synthesis of substituted indole-3-carboxaldehydes like 4-fluoro-5-methoxyindole-3-carboxaldehyde.

Catalytic Systems for Indole Derivatization

Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, reducing the need for stoichiometric amounts of activating reagents. One such system employs a phosphine (B1218219) oxide catalyst in a P(III)/P(V)=O cycle. orgsyn.org In this process, a catalytic amount of 3-methyl-1-phenyl-2-phospholene 1-oxide, in conjunction with a silane (B1218182) as a reducing agent and a bromomalonate, facilitates the formylation of indoles. orgsyn.org This method has been successfully applied to produce a range of deuterated indole-3-carboxaldehydes, demonstrating its tolerance to various functional groups. orgsyn.org The mild reaction conditions at room temperature make it an attractive approach for complex molecules. orgsyn.org

Another catalytic approach involves rhodium(II) catalysis for the synthesis of substituted indole-3-carboxaldehydes. nih.gov This method utilizes the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with N-propargylanilines to generate 3-indolylimines, which can then be hydrolyzed in a one-pot procedure to afford the desired indole-3-carboxaldehyde. nih.gov This strategy provides an alternative route to access these valuable compounds with good yields. nih.gov

Table 2: Catalytic Synthesis of Indole-3-carboxaldehyde Derivatives

| Method | Catalyst/Reagents | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Vilsmeier-Haack | 3-methyl-1-phenyl-2-phospholene 1-oxide, PhSiH₃, DEBM, DMF-d₇ | Indole | Deuterated 1H-Indole-3-carboxaldehyde | 75% | orgsyn.org |

| Rhodium(II)-Catalyzed Annulation/Hydrolysis | [Rh₂(OAc)₄], Cu(OTf)₂ | N-Propargylanilines and N-Sulfonyl-1,2,3-triazoles | Substituted Indole-3-carboxaldehydes | Good yields | nih.gov |

Green Chemistry Methodologies in the Synthesis of Substituted Indole-3-carboxaldehydes

Green chemistry principles are increasingly being applied to traditional synthetic methods to reduce their environmental impact. In the context of the Vilsmeier-Haack reaction, a greener approach for the synthesis of the Vilsmeier reagent itself has been developed. scirp.org This method uses phthaloyl dichloride with DMF, producing phthalic anhydride (B1165640) as a byproduct that can be easily recovered by filtration. scirp.org This avoids the use of more toxic and hazardous reagents like phosgene (B1210022) or thionyl chloride, which are traditionally used. scirp.org

Furthermore, direct C-H functionalization reactions represent a green alternative for formylation. While not a direct variant of the Vilsmeier-Haack reaction, methods for the direct formylation of indoles using less hazardous reagents are being explored.

Flow Chemistry Applications for Scalable Synthesis

The scalability of the Vilsmeier-Haack reaction can be challenging on an industrial scale due to the use of hazardous reagents and potentially exothermic steps. capes.gov.brresearchgate.net Flow chemistry offers a safer and more efficient alternative to traditional batch processing. capes.gov.br By conducting the reaction in a continuous flow system, typically using microreactors, superior control over reaction parameters such as temperature and mixing is achieved. capes.gov.brresearchgate.net This enhanced control minimizes the risks associated with highly reactive intermediates and allows for safe operation at elevated temperatures, often leading to significantly reduced reaction times and increased productivity. capes.gov.br

A continuous flow process for the Vilsmeier-Haack formylation has been developed and optimized, demonstrating its successful application to a range of electron-rich aromatic substrates. capes.gov.brresearchgate.net The setup often includes inline analysis, such as IR spectroscopy, for real-time monitoring and optimization of the reaction. capes.gov.br This approach allows for the safe, on-demand generation of the Vilsmeier reagent and its immediate consumption, followed by a continuous quench and workup, making the entire process more suitable for large-scale, industrial synthesis. capes.gov.brresearchgate.net

Chemical Reactivity and Derivatization Pathways of 4 Fluoro 5 Methoxyindole 3 Carboxaldehyde

Reactions Involving the Indole (B1671886) Nucleus

The indole ring system is characteristically electron-rich, making it susceptible to electrophilic attack. However, the substituents on the 4-Fluoro-5-methoxyindole-3-carboxaldehyde molecule—specifically the fluorine atom and the methoxy (B1213986) group—introduce a nuanced electronic environment that directs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comdalalinstitute.com The reaction proceeds through a two-step mechanism: initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (a Wheland intermediate), followed by deprotonation to restore aromaticity. libretexts.org The rate and regiochemical outcome of EAS are heavily influenced by the electronic properties of the substituents already present on the ring. dalalinstitute.com

In the case of this compound, the indole nucleus itself is a π-excessive system, predisposing it to electrophilic attack. chim.it The methoxy group at the 5-position is an activating group, donating electron density to the ring through resonance, which generally directs incoming electrophiles to the ortho and para positions. chim.it Conversely, the fluorine atom at the 4-position exhibits a dual electronic effect: it is strongly electron-withdrawing by induction but also a weak resonance donor. scielo.org.mx The carboxaldehyde group at the 3-position is a deactivating group, withdrawing electron density from the pyrrole (B145914) ring.

The interplay of these effects dictates the preferred sites of electrophilic attack. The electron-donating methoxy group enhances the nucleophilicity of the benzene (B151609) portion of the indole ring. chim.it While the fluorine atom's inductive effect is deactivating, its resonance effect can still influence the regioselectivity. Generally, in methoxy-substituted indoles, electrophilic substitution is favored at positions that are activated by the methoxy group. chim.it For this compound, potential sites for electrophilic attack on the benzene ring would be the C6 and C7 positions. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions used.

Nucleophilic Additions and Substitutions on the Indole Ring

While the indole nucleus is generally more reactive towards electrophiles, nucleophilic reactions can occur, particularly when the ring is appropriately activated. The presence of the electron-withdrawing carboxaldehyde group can make the indole ring more susceptible to nucleophilic attack. Some indole derivatives, such as 1-methoxyindole-3-carbaldehyde, have been shown to undergo nucleophilic substitution at the C2-position with various nucleophiles, including those centered on sulfur, oxygen, nitrogen, and carbon. nii.ac.jpresearchgate.net This reactivity is attributed to the activation provided by the 1-methoxy group. nii.ac.jp

For this compound, the potential for nucleophilic aromatic substitution (SNAr) on the benzene ring also exists, particularly involving the displacement of the fluorine atom. The SNAr mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups and a good leaving group (like fluorine). In some syntheses of chalcone (B49325) derivatives using fluorine-substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) and a nucleophilic solvent like methanol (B129727), nucleophilic aromatic substitution has been observed. acgpubs.org This suggests that under certain basic conditions, the fluorine atom of this compound could potentially be displaced by a nucleophile.

Halogenation Strategies and their Impact on Reactivity

Halogenation is a specific type of electrophilic aromatic substitution that introduces halogen atoms onto the aromatic ring. libretexts.org The reactivity of the indole nucleus towards halogenating agents is well-established. In methoxy-activated indoles, halogenation can be a key functionalization step. chim.it For instance, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin (B372448) involved a bromination step using N-bromosuccinimide. chim.it

In the context of this compound, further halogenation would likely occur on the benzene ring at the positions activated by the methoxy group, namely the C6 and C7 positions. The introduction of additional halogen atoms would further modify the electronic properties of the indole ring, impacting its subsequent reactivity in other transformations.

Transformations at the Carboxaldehyde Moiety

The carboxaldehyde group at the 3-position of the indole ring is a versatile functional group that serves as a handle for a wide array of chemical transformations. vulcanchem.com These reactions allow for the extension of the molecular framework and the introduction of new functionalities.

Condensation Reactions with Amines and Active Methylene (B1212753) Compounds (e.g., Schiff's Bases, Chalcones)

The carbonyl carbon of the carboxaldehyde group is electrophilic and readily undergoes condensation reactions with nucleophiles such as primary amines and compounds containing active methylene groups.

Schiff's Bases: The reaction of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base. ijacskros.com This condensation is a versatile method for creating new carbon-nitrogen bonds. Indole-3-carboxaldehyde (B46971) and its derivatives are known to react with various amines, including amino acids and aminophenols, to form Schiff bases. nih.govekb.eg These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. For this compound, condensation with a primary amine would result in the formation of a 4-fluoro-5-methoxy-3-indolylmethanimine derivative.

Chalcones: Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone. nih.govresearchgate.net This reaction is typically base-catalyzed, with common catalysts including potassium hydroxide or sodium hydroxide. acgpubs.orgrasayanjournal.co.in The reaction of indole-3-carboxaldehydes with aryl ketones, such as acetophenone, leads to the formation of indole-based chalcones. nih.gov In the case of this compound, a Claisen-Schmidt condensation with an appropriate ketone, like a substituted acetophenone, would yield a chalcone derivative bearing the 4-fluoro-5-methoxyindole moiety. The choice of solvent can be crucial in these reactions; for instance, using THF instead of methanol has been shown to be effective in the synthesis of certain fluorine-substituted chalcones to avoid side reactions like nucleophilic aromatic substitution. acgpubs.org

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base | Reflux in ethanol |

| This compound | Aryl Ketone (Ar-CO-CH₃) | Chalcone | Base catalyst (e.g., KOH) in a suitable solvent (e.g., THF) |

Oxidation and Reduction Reactions

The aldehyde functional group is readily susceptible to both oxidation and reduction, providing pathways to carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid (4-fluoro-5-methoxyindole-3-carboxylic acid). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The resulting carboxylic acid can then serve as a precursor for other functional groups, such as esters and amides.

Reduction: The aldehyde can be reduced to a primary alcohol (4-fluoro-5-methoxy-1H-indol-3-yl)methanol. Typical reducing agents for this conversion are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will not typically reduce other functional groups that might be present in the molecule, such as esters or amides. The resulting alcohol can be used in further synthetic manipulations, for example, as a nucleophile or after conversion to a leaving group.

| Starting Material | Reaction Type | Typical Reagent | Product |

|---|---|---|---|

| This compound | Oxidation | Potassium permanganate (KMnO₄) | 4-Fluoro-5-methoxyindole-3-carboxylic acid |

| This compound | Reduction | Sodium borohydride (NaBH₄) | (4-Fluoro-5-methoxy-1H-indol-3-yl)methanol |

Multi-component Reactions Utilizing the Aldehyde Functionality

The aldehyde group at the C3 position of this compound is a key functional handle for its participation in multi-component reactions (MCRs). MCRs are powerful synthetic tools that enable the construction of complex molecular architectures in a single, efficient step by combining three or more reactants. numberanalytics.com The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to diverse heterocyclic systems.

Several classes of MCRs famously utilize an aldehyde as a key starting material. These include the Biginelli, Passerini, and Ugi reactions, among others. numberanalytics.com For instance, in a Biginelli-type reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) can condense to form dihydropyrimidinones. numberanalytics.com Similarly, the Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable scaffolds in medicinal chemistry. numberanalytics.comnih.gov

Research into indole derivatives demonstrates their utility in MCRs. For example, copper-catalyzed MCRs of indoles with aromatic aldehydes can generate complex spirotetrahydrocarbazoles. beilstein-journals.org In these reactions, the aldehyde first reacts with another component, such as 1,3-dimethylbarbituric acid, to form a reactive dienophile in situ. This intermediate then undergoes a Diels-Alder reaction with an ortho-quinodimethane generated from the indole. beilstein-journals.org Another example involves the modular assembly of indole-fused seven-membered heterocycles through an MCR of an indole, formaldehyde, and an amino hydrochloride. rsc.org

Given these precedents, this compound is an excellent candidate for such transformations. The electron-withdrawing fluorine atom and the electron-donating methoxy group can modulate the reactivity of the indole ring and the aldehyde, potentially influencing reaction rates and product yields.

Table 1: Examples of Multi-component Reactions Utilizing Aldehydes

| Reaction Name | Reactants | Typical Product |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia (B1221849) | Dihydropyridine |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Doebner Reaction | Aromatic Aldehyde, Aniline, Pyruvic Acid | Quinoline-4-carboxylic acid |

N-Substitution and Protection Strategies of the Indole Nitrogen

The nitrogen atom of the indole ring is a crucial site for synthetic modification. Its nucleophilicity and the acidity of the N-H proton allow for a range of substitution and protection strategies that are essential for multi-step synthetic campaigns involving indole derivatives.

N-Alkylation and N-Acylation Reactions

The indole nitrogen of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing various substituents that can modulate the biological activity or physical properties of the resulting molecules.

N-Alkylation typically involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide) or sulfate (B86663). The choice of base and solvent is critical to control the reaction's outcome and prevent side reactions.

N-Acylation introduces an acyl group onto the indole nitrogen, usually by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction is often used not only to introduce a specific acyl moiety but also as a protection strategy, as the resulting N-acylindole has significantly altered reactivity. For example, N-acetylation can be achieved using acetic anhydride. The N-acyl group decreases the nucleophilicity of the indole ring, which can be advantageous in subsequent synthetic steps. chim.it

Applications in Organic Synthesis and Material Science

4-Fluoro-5-methoxyindole-3-carboxaldehyde as a Key Synthetic Intermediate

As a versatile building block, this compound serves as a foundational element for the synthesis of a diverse array of more complex molecules. The aldehyde functional group at the 3-position is a key reactive site, enabling a variety of chemical transformations.

The indole (B1671886) nucleus is a prevalent motif in a vast number of biologically active compounds and natural products. syr.educhim.it The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzene (B151609) ring of this compound modulates its reactivity, allowing for its use in the assembly of intricate heterocyclic systems. chim.it While specific examples detailing the direct use of this compound in the synthesis of complex polycyclic heterocyclic architectures are not extensively documented in readily available literature, the general reactivity of indole-3-carboxaldehydes suggests its potential in reactions such as the Pictet-Spengler condensation. This classic reaction, and its variations, allows for the construction of β-carboline and other indole-annulated heterocyclic skeletons by reacting a tryptamine (B22526) derivative with an aldehyde or ketone. pku.edu.cnrsc.org The aldehyde functionality of this compound makes it a suitable candidate for such cyclization reactions, potentially leading to novel fluorinated and methoxylated heterocyclic systems. The synthesis of azepino[4,5-b]indoles through direct C–H functionalization of 2-alkyl tryptamines with aldehydes further illustrates the potential for creating complex ring systems from indole precursors. pku.edu.cnrsc.org

Indole alkaloids represent a large and structurally diverse family of natural products with a wide range of potent biological activities. nih.gov Consequently, the development of synthetic routes to these molecules is a significant area of research. acs.org While a direct application of this compound as a starting material in the total synthesis of a specific, named natural product is not prominently reported, its structural motifs are present in various bioactive natural compounds. The methoxyindole moiety is a key feature in many natural products, and its presence enhances the molecule's reactivity and potential for biological interaction. chim.it The synthesis of tryptamine analogs, which are themselves precursors to more complex indole alkaloids, highlights the potential of substituted indole-3-carboxaldehydes in this field. nih.gov

One of the most significant applications of this compound is as a precursor for the synthesis of tryptamine derivatives. A notable example is the synthesis of 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT). wikipedia.orgresearchgate.net

The general and widely used synthetic route to tryptamines from indole-3-carboxaldehydes involves a three-step process: tci-thaijo.org

Henry Reaction: The indole-3-carboxaldehyde (B46971) is reacted with a nitroalkane, such as nitroethane, in the presence of a base to form a 3-(2-nitrovinyl)indole.

Reduction of the Nitrovinyl Group: The nitrovinyl intermediate is then reduced to a 3-(2-nitroethyl)indole.

Final Reduction to the Tryptamine: The nitroethyl group is further reduced to the corresponding aminoethyl group, yielding the tryptamine derivative.

This established methodology can be applied to this compound to produce 4-fluoro-5-methoxytryptamine, which can then be N,N-dimethylated to yield 4-F-5-MeO-DMT. The tryptamine, 4-F-5-MeO-DMT, is a potent 5-HT1A receptor agonist, and the introduction of the 4-fluoro group significantly increases its selectivity over 5-HT2A/2C receptors. wikipedia.org

The synthesis of various tryptamine derivatives is of significant interest due to their biological activities and their roles as precursors to more complex indole alkaloids. pku.edu.cnnih.gov

Table 1: Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehydes

| Starting Material | Key Reaction Steps | Product | Reference |

| Indole-3-carboxaldehyde | 1. Henry Reaction with Nitroethane2. Reduction (e.g., with NaBH₄/Ni(OAc)₂) | Tryptamine | tci-thaijo.org |

| This compound | 1. Henry Reaction with Nitroethane2. Reduction3. N,N-dimethylation | 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) | wikipedia.orgresearchgate.net |

Functional Materials Development

The unique electronic properties endowed by the fluorine and methoxy (B1213986) substituents on the indole ring make this compound an interesting candidate for the development of novel organic functional materials.

While direct and specific research detailing the incorporation of this compound into OLED or DSSC devices is limited in the public domain, the broader class of indole derivatives and fluorinated organic compounds shows significant promise in these applications.

Indole-fused heterocyclic compounds have been explored as components in sensitizers for DSSCs, often serving as electron donor or π-spacer units. chim.it The planarity of these systems is advantageous for intramolecular charge transfer. Furthermore, fluorinated organic materials are known to play a crucial role in electronic and optoelectronic applications. The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and enhance the material's stability against oxidative degradation. researchgate.net

In the context of DSSCs, organic dyes containing fluorine substituents have been synthesized and evaluated. researchgate.net The electron-withdrawing nature of fluorine can influence the acceptor properties of the dye, potentially enhancing the efficiency of the solar cell. researchgate.net Although the specific contribution of this compound has not been explicitly detailed, its combination of an electron-rich methoxyindole core and an electron-withdrawing fluorine atom presents a promising structural motif for the design of new dyes for DSSCs. mdpi.comuobasrah.edu.iqmdpi.comnih.gov

Spectroscopic and Advanced Structural Characterization of 4 Fluoro 5 Methoxyindole 3 Carboxaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 4-Fluoro-5-methoxyindole-3-carboxaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The substitution pattern on the indole (B1671886) ring significantly influences the chemical shifts (δ) of the remaining protons and carbons. In this compound, the aldehyde group at C-3 is strongly electron-withdrawing, causing a notable downfield shift for the adjacent proton at C-2. The fluorine atom at C-4 is electronegative and will influence the electronic environment of the neighboring nuclei, while the methoxy (B1213986) group at C-5 is electron-donating.

¹H NMR Analysis: The proton on the nitrogen (N-H) of the indole ring is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 10.0 ppm, due to hydrogen bonding and its acidic nature. The aldehyde proton (-CHO) will also be significantly deshielded, appearing as a singlet around δ 10.0 ppm. The proton at the C-2 position is anticipated to be a singlet in the range of δ 8.0-8.5 ppm. The aromatic protons at C-6 and C-7 will appear as an AX system, with expected doublet signals influenced by ortho-coupling. The fluorine at C-4 will introduce additional complexity through ¹H-¹⁹F couplings, affecting the signals of nearby protons, particularly H-6.

¹³C NMR Analysis: The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift expected in the δ 180-190 ppm range. The carbons of the indole ring will have shifts determined by the attached substituents. The C-F bond will cause a large downfield shift for C-4, and the C-O bond will do the same for C-5. The presence of these substituents and their electronic effects (inductive vs. resonance) will dictate the final positions of the carbon signals. For instance, carbons in substituted indoles typically resonate within a broad range of 100-140 ppm. youtube.comrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Influences & Expected Couplings |

| 1 (N-H) | >10.0 (broad s) | - | Acidic proton, exchangeable with D₂O. ipb.pt |

| 2 | 8.0 - 8.5 (s) | 135 - 140 | Deshielded by adjacent aldehyde and ring nitrogen. |

| 3 | - | 115 - 120 | Site of aldehyde substitution. |

| 3a | - | 125 - 130 | Bridgehead carbon. |

| 4 | - | 150 - 155 (d, ¹JCF) | Directly bonded to fluorine, shows large C-F coupling. |

| 5 | - | 145 - 150 | Bonded to electron-donating methoxy group. |

| 6 | 7.0 - 7.4 (d, J ≈ 9.0 Hz) | 110 - 115 | Ortho-coupled to H-7. |

| 7 | 6.8 - 7.2 (d, J ≈ 9.0 Hz) | 100 - 105 | Ortho-coupled to H-6. |

| 7a | - | 128 - 133 | Bridgehead carbon. |

| Aldehyde (CHO) | 9.9 - 10.2 (s) | 180 - 190 | Highly deshielded carbonyl environment. |

| Methoxy (OCH₃) | 3.8 - 4.0 (s) | 55 - 60 | Typical range for aryl methyl ethers. |

This table is generated based on data from analogous compounds. rsc.orgspectrabase.comsigmaaldrich.com

To confirm the assignments made from 1D NMR spectra and to piece together the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the protons at C-6 and C-7, confirming their adjacency on the aromatic ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded protons and carbons (one-bond ¹H-¹³C correlations). ipb.pt This would allow for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon signals (e.g., H-2 to C-2, H-6 to C-6, H-7 to C-7, and the methoxy protons to the methoxy carbon).

The aldehyde proton to C-3 and C-3a.

The H-2 proton to C-3, C-3a, and C-7a.

The methoxy protons to C-5.

The H-7 proton to C-5 and C-3a.

These correlations would definitively place the aldehyde group at C-3 and the fluoro and methoxy groups at C-4 and C-5, respectively.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. For this compound (C₁₀H₈FNO₂), the expected exact mass of the neutral molecule is 193.0539 u. nih.gov High-resolution ESI-MS would detect the protonated molecule at m/z 194.0615, confirming the elemental composition.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Based on related structures like 5-methoxyindole-3-carbaldehyde, common neutral losses would include the loss of carbon monoxide (CO) from the aldehyde and the loss of a methyl radical (•CH₃) from the methoxy group. nih.govmassbank.eumassbank.eu

Predicted ESI-MS/MS Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 194.0615 ([M+H]⁺) | 179.0514 | •CH₃ |

| 194.0615 ([M+H]⁺) | 166.0666 | CO |

| 179.0514 | 151.0717 | CO |

This table is generated based on fragmentation patterns of similar indole aldehydes. nih.govmassbank.eu

Electron-Capture Negative Ionization (ECNI) is a highly sensitive and selective ionization technique for compounds containing electronegative atoms, such as the fluorine in this compound. nih.govwikipedia.org This method involves the capture of low-energy thermal electrons by the analyte molecule to form a negative ion. wikipedia.org

For fluorinated indole derivatives, ECNI typically produces an abundant molecular anion (M⁻•) at m/z 193. nih.gov This technique is known for causing less fragmentation than other methods, often resulting in a simple spectrum dominated by the molecular ion. wikipedia.org If fragmentation does occur, characteristic losses for fluorinated compounds can include the loss of hydrogen fluoride (B91410) ([M-HF]⁻•). This high selectivity makes ECNI-MS particularly suitable for detecting trace amounts of such fluorinated compounds in complex mixtures. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on the vibrations of its bonds. mdpi.com The spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A moderate to sharp band is expected in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weak bands around 2850 and 2750 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected in the range of 1670-1650 cm⁻¹. This frequency is influenced by the conjugation with the indole ring. mdpi.comresearchgate.net

C=C Stretches: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will show a strong C-O stretching band, typically around 1250 cm⁻¹.

C-F Stretch: The carbon-fluorine bond will exhibit a strong, characteristic stretching vibration in the 1100-1000 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3300 - 3100 | Moderate |

| C=O (Aldehyde) | Stretch | 1670 - 1650 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Moderate to Strong |

| C-O (Ether) | Stretch | 1275 - 1200 | Strong |

| C-F | Stretch | 1100 - 1000 | Strong |

This table is generated based on characteristic IR frequencies and data from related compounds. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. thermofisher.com When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. researchgate.net

For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its distinct functional groups. The presence of the indole N-H group, the aldehyde C=O and C-H groups, the C-F bond, and the aromatic C-O-C ether linkage, along with the vibrations of the indole ring system, will define its spectrum.

Analysis of related indole-3-carboxaldehyde (B46971) derivatives provides a basis for assigning the expected vibrational frequencies. researchgate.net The aldehydic carbonyl (C=O) stretching vibration in such compounds typically appears as a strong band in the region of 1640-1670 cm⁻¹. researchgate.netaku.edu.tr The N-H stretch of the indole ring is generally observed as a sharp to broad band around 3100-3400 cm⁻¹. The aldehydic C-H stretch usually presents as one or two sharp bands in the 2700-2900 cm⁻¹ range. chemicalbook.com Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C-C and C-N stretching vibrations within the indole ring system contribute to a complex pattern of bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the 1000-1400 cm⁻¹ range, and the aryl ether C-O-C stretching will likely appear as two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

While a specific, publicly available FT-IR spectrum for this compound is not available, the table below presents typical FT-IR data for closely related compounds to illustrate the expected absorption regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Indole-3-carboxaldehyde spectrabase.comnih.gov | Reported Wavenumber (cm⁻¹) for 5-Methoxyindole-3-carboxaldehyde chemicalbook.com |

|---|---|---|---|---|

| Indole N-H | Stretching | ~3300 | ~3250 | ~3300 |

| Aldehyde C=O | Stretching | 1640 - 1670 | ~1650 | ~1660 |

| Aromatic C=C | Stretching | 1450 - 1600 | ~1450, 1530 | ~1480, 1540 |

| Aryl Ether C-O-C | Asymmetric Stretching | ~1250 | N/A | ~1260 |

| C-F | Stretching | 1000 - 1400 | N/A | N/A |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as those found in aromatic ring systems. The application of Raman spectroscopy to indole derivatives can provide detailed information about their molecular structure and has been used to study molecules like indole, 3-methylindole, and tryptophan. nih.gov

For this compound, Raman spectroscopy would be applied to confirm the presence and substitution pattern of the indole ring. The indole ring breathing modes and other skeletal vibrations give rise to characteristic and often intense Raman bands. The technique is also sensitive to the conformation of the molecule. For instance, studies on indole-3-carbinol (B1674136) have used Raman spectroscopy in conjunction with theoretical calculations to analyze different conformers. nih.gov

Key Raman spectral features for this compound would include the aldehyde C=O stretch, though typically weaker than in IR, and strong bands from the aromatic ring vibrations. Based on data from related molecules like 5-methoxyindole-3-carbaldehyde, characteristic peaks can be anticipated. chemicalbook.com The interpretation of these spectra is often enhanced by density functional theory (DFT) calculations, which help in the precise assignment of vibrational modes. chemicalbook.com

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) for this compound | Reported Raman Shift (cm⁻¹) for Indole-3-carboxaldehyde nih.govchemicalbook.comresearchgate.net | Reported Raman Shift (cm⁻¹) for 4-Nitro-indole-3-carboxaldehyde chemicalbook.com |

|---|---|---|---|

| Aldehyde C=O Stretch | 1640 - 1660 | ~1655 | 1644 |

| Indole Ring Stretch | 1550 - 1600 | ~1580 | 1582 |

| Indole Ring Breathing/Deformation | 1300 - 1400 | ~1340 | 1346 |

| C-H Bending | 1100 - 1200 | ~1125 | 1128 |

| Indole Ring Deformation | 700 - 800 | ~750 | 746 |

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction analysis is the gold standard for determining the precise molecular structure of a compound. By diffracting X-rays off a single, well-ordered crystal, a detailed three-dimensional map of electron density can be generated, from which the positions of individual atoms are determined. mdpi.comnih.gov This technique unequivocally establishes the compound's connectivity, conformation, and stereochemistry.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the crystallographic data for 1H-indole-3-carbaldehyde serves as a foundational reference. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 (9) |

| b (Å) | 5.8059 (4) |

| c (Å) | 8.6909 (5) |

| Volume (ų) | 710.24 (8) |

| Z (Formula units/unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds |

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is a critical technique for the analysis of polycrystalline materials. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. rigaku.com This pattern serves as a unique fingerprint for a specific crystalline phase. semanticscholar.org

The primary application of PXRD in this context is the investigation of polymorphism—the ability of a compound to exist in two or more different crystal structures. semanticscholar.orgresearchgate.net Different polymorphs of the same compound can have significantly different physical properties, such as solubility, melting point, and stability, which is of paramount importance in the pharmaceutical industry. nih.gov

A polymorphic study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by PXRD. Each unique polymorph would produce a distinct diffraction pattern. While no polymorphic forms of this compound have been reported, studies on related molecules like 5-methoxy-1H-indole-2-carboxylic acid have successfully identified and characterized new polymorphs using PXRD in combination with other analytical methods like DSC and FT-IR. nih.gov The detection and characterization of potential polymorphs are crucial for ensuring the consistency and quality of the material.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry, balancing accuracy with computational cost. nih.gov It is used to determine the ground-state electronic structure of a molecule, which in turn reveals insights into its stability and reactivity. acu.edu.in For 4-Fluoro-5-methoxyindole-3-carboxaldehyde, DFT calculations would involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. This optimized structure is crucial for accurate predictions of other properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its location on the molecule indicates the likely site of electrophilic attack. For indole (B1671886) derivatives, the HOMO is often located on the indole ring.

LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location indicates the likely site for nucleophilic attack. In this compound, the electron-withdrawing aldehyde group would be expected to significantly influence the LUMO's location and energy.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a key indicator of molecular stability and reactivity. thaiscience.info A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters (Note: The following table is a hypothetical representation of the type of data generated from FMO analysis for an indole derivative. Specific values for this compound require dedicated computational studies.)

| Parameter | Symbol | Formula | Typical Interpretation |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness | S | 1 / (2η) | Measure of the molecule's polarizability |

| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is colored according to the electrostatic potential value:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the aldehyde group and the methoxy (B1213986) group, as well as the fluorine atom, making these sites attractive for electrophiles. Positive potential (blue) would be expected around the N-H proton of the indole ring, highlighting its potential as a hydrogen bond donor. acu.edu.inthaiscience.info

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.gov This simulation helps to identify potential biological targets and understand the structural basis of the interaction. The process involves:

Defining a binding site on the target protein.

Generating multiple possible conformations and orientations (poses) of the ligand within the binding site.

Scoring these poses based on a scoring function that estimates the binding affinity.

The results of a docking study provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed profile of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, docking could reveal whether the aldehyde or methoxy groups act as hydrogen bond acceptors or if the indole ring engages in pi-stacking with aromatic amino acid residues in the protein's active site.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule, its biological activity is often dependent on its ability to adopt a specific low-energy conformation that fits into a protein's binding site.

For this compound, conformational analysis would focus on the rotation around single bonds, such as the bond connecting the aldehyde group to the indole ring. By calculating the energy of the molecule as this bond is rotated, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations. The presence of the methoxy group and the fluorine atom can influence the preferred conformation due to steric and electronic effects. Understanding the conformational preferences and the energy barriers between different conformations is crucial for predicting both the molecule's shape and its dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

The core principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that are either positively or negatively correlated with the desired biological endpoint. These descriptors can be steric (related to the size and shape of the molecule), electronic (related to the distribution of electrons), or hydrophobic (related to the molecule's affinity for fatty environments).

In the context of indole-3-carboxaldehyde (B46971) derivatives, QSAR studies have been instrumental in guiding the synthesis of new analogs with improved potency against various targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and microbial infections. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance or diminish activity.

A hypothetical QSAR study on a series of this compound derivatives might involve the synthesis of a library of analogs with variations at different positions of the indole scaffold. The biological activity of these compounds would be determined through in vitro assays. Subsequently, a QSAR model would be developed using various calculated molecular descriptors.

Table 1: Hypothetical Dataset for a QSAR Study of this compound Derivatives

| Compound ID | R1-substituent | R2-substituent | Biological Activity (IC50, µM) | LogP | Molecular Weight |

| 1 | H | H | 15.2 | 2.1 | 193.17 |

| 2 | CH3 | H | 12.5 | 2.5 | 207.20 |

| 3 | Cl | H | 8.9 | 2.8 | 227.62 |

| 4 | H | CH3 | 18.1 | 2.4 | 207.20 |

| 5 | H | OCH3 | 20.5 | 2.0 | 223.20 |

The resulting QSAR equation would provide a quantitative measure of the impact of each descriptor on the biological activity. For example, a positive coefficient for a particular steric descriptor might indicate that bulkier substituents at a certain position are favorable for activity. Conversely, a negative coefficient for an electronic descriptor might suggest that electron-withdrawing groups are detrimental.

Table 2: Example of a Simplified QSAR Model Equation

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

| Term | Description |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration, a measure of potency. |

| c0 | A constant. |

| c1, c2, ... | The coefficients for each molecular descriptor, indicating the strength and direction of their influence on activity. |

| Descriptor 1, 2, ... | Calculated physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic parameters). |

The insights gained from such QSAR models are invaluable for the rational design of new, more effective drug candidates based on the this compound scaffold. By predicting the activity of virtual compounds before their synthesis, QSAR helps to prioritize the most promising candidates, thereby saving time and resources in the drug discovery process. The ultimate goal is to optimize the lead compound to achieve higher potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Biological Activity and Mechanistic Investigations of 4 Fluoro 5 Methoxyindole 3 Carboxaldehyde Derivatives

Receptor Binding Affinity Profiling and Selectivity Studies

The introduction of substituents at the 4- and 5-positions of the indole (B1671886) ring can significantly influence the binding affinity and selectivity of these compounds for various neurotransmitter receptors.

Serotonin (B10506) Receptor (e.g., 5-HT6, 5-HT7, D2) Ligand Binding Assays

The serotonin (5-HT) system is a critical target for the treatment of numerous central nervous system disorders. Indole derivatives have been extensively studied as ligands for various 5-HT receptor subtypes.

Research on related compounds suggests that the 4-fluoro-5-methoxyindole scaffold may have a notable affinity for serotonin receptors. For instance, the fluorination of 5-methoxy-N,N-dimethyltryptamine at the 4-position has been shown to increase its affinity for the 5-HT1A receptor. researchgate.net This indicates that the fluorine atom at the 4-position of the indole ring can play a crucial role in the interaction with this receptor subtype.

Table 1: Binding Affinities of Reference Indole Derivatives at Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-methoxy-N,N-dimethyltryptamine | 5-HT1A | Variable |

| 4-fluoro-5-methoxy-N,N-dimethyltryptamine | 5-HT1A | Increased vs. non-fluorinated |

| Serotonin | 5-HT2A | High Affinity |

This table is illustrative and based on data for structurally related compounds to infer potential activity.

Other Neurotransmitter Receptor Interactions

Beyond the serotonergic system, indole derivatives have been investigated for their interactions with a variety of other neurotransmitter receptors. For example, modifications at the 4-position of amino acid analogues of neuropeptides, such as the substitution of a carboranylalanine at this position in an enkephalin analogue, have been used to probe opiate receptor interactions. nih.gov This highlights the general importance of substitution at the 4-position for receptor binding.

Furthermore, compounds containing a fluoro-methoxyphenyl moiety, which is structurally related to the substitution pattern of 4-fluoro-5-methoxyindole, have been developed as potent and selective ligands for other receptor systems. For instance, a derivative featuring a 2-fluoro-4-methoxyphenyl group has been characterized as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov While the core scaffold differs, this finding suggests that the combined electronic and steric effects of the fluorine and methoxy (B1213986) substituents can be favorable for high-affinity receptor binding.

Enzyme Inhibition Studies

In addition to receptor binding, indole derivatives are known to modulate the activity of various enzymes, which can have significant therapeutic implications.

Tryptophan Dioxygenase Inhibition

Tryptophan dioxygenase (TDO) and the related enzyme indoleamine 2,3-dioxygenase (IDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. The upregulation of this pathway is implicated in immune evasion in cancer and in the pathophysiology of several other diseases. Consequently, inhibitors of TDO and IDO are of significant interest.

While there is no direct evidence of 4-Fluoro-5-methoxyindole-3-carboxaldehyde inhibiting TDO, the parent compound, indole-3-carboxaldehyde (B46971), has been shown to possess anti-inflammatory properties. It can alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice by inhibiting the TLR4/NF-κB/p38 signaling pathway. nih.gov This pathway is involved in the inflammatory response, which is often linked to the activity of enzymes like IDO. Furthermore, tryptophan catabolites produced by IDO are known to inhibit the proliferation of T cells and natural killer cells, highlighting the immunomodulatory potential of compounds that interact with this pathway. researchgate.netnih.gov

RNA Polymerase II Inhibition

There is currently no publicly available information to suggest that this compound or its close derivatives are inhibitors of RNA Polymerase II.

Tyrosine Kinase (e.g., VEGF-R, EGFR, CDK-2) Inhibition

The indole scaffold is a common feature in many approved and investigational tyrosine kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis, making them important targets in oncology.

Numerous indole-containing compounds have been identified as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis. nih.gov The development of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer can be mediated by the activation of other signaling pathways, and combination therapies that include inhibitors of both MET and VEGF have shown promise. nih.gov

While specific inhibitory data for this compound against VEGFR, EGFR, or CDK-2 is not available, the general propensity of indole derivatives to act as tyrosine kinase inhibitors suggests that this compound could be a starting point for the design of such inhibitors. The specific substitution pattern would be expected to influence the potency and selectivity against different kinases.

Table 2: Tyrosine Kinase Inhibition by Representative Indole Derivatives

| Compound Class | Target Kinase | General Activity |

|---|---|---|

| Indole-based compounds | VEGFR | Many examples of potent inhibitors nih.gov |

| Indole-based compounds | EGFR | Scaffold used in inhibitor design |

This table provides a general overview of the potential of the indole scaffold and does not represent specific data for this compound.

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a pivotal component of cellular redox regulation and antioxidant defense. mdpi.com The enzyme TrxR is a target of interest in cancer therapy because many cancer cells exhibit increased oxidative stress and are thus more reliant on antioxidant systems for survival. nih.govnih.gov Inhibition of TrxR can lead to an increase in reactive oxygen species, pushing cancer cells past a threshold of oxidative damage and inducing cell death. nih.gov While various compounds have been identified as TrxR inhibitors, extensive searches of publicly available scientific literature and research databases did not yield specific data on the inhibition of Thioredoxin Reductase (TrxR) by this compound or its direct derivatives.

Antiproliferative Activity in Cellular Models

Derivatives of 5-methoxyindole (B15748) have demonstrated a range of antiproliferative activities across various cancer cell lines, operating through diverse and distinct mechanisms of cell death, including non-apoptotic and apoptotic pathways.

Assessment of Cell Growth Inhibition in Various Cancer Cell Lines

The antiproliferative effects of various 5-methoxyindole derivatives have been quantified using standard methodologies such as the MTT assay. These studies reveal potent growth inhibition across multiple cancer cell lines.

For instance, a series of 5-methoxyindole-tethered C-5 functionalized isatins (compounds 5a-w) showed significant in vitro antiproliferative activity. Among these, compounds 5o and 5w were identified as the most active, with IC₅₀ values of 1.69 µM and 1.91 µM, respectively, demonstrating potency several times greater than the reference drug sunitinib (B231) (IC₅₀ = 8.11 µM). Another derivative, 5-methoxy-3-(2,4,6-trimethoxybenzylidene)indolin-2-one (compound 4e), was particularly effective against the colon cancer cell line COLO-205, with an IC₅₀ value of 0.3 µM. semanticscholar.org Similarly, various 5-chloro-indole-2-carboxylate derivatives displayed potent antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM against tested cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected 5-Methoxyindole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5o | Not Specified | Not Specified | 1.69 | nih.gov |

| Compound 5w | Not Specified | Not Specified | 1.91 | nih.gov |

| Compound 5o | NCI-H69AR | Resistant Small Cell Lung Cancer | 10.4 | nih.gov |

| Compound 4e (5-methoxy-3-(2,4,6-trimethoxybenzylidene)indolin-2-one) | COLO-205 | Colon Cancer | 0.3 | semanticscholar.org |

| Compound 3e (m-piperidinyl derivative) | Not Specified | Not Specified | 0.029 (GI₅₀) | nih.gov |

| Compound 5f | Not Specified | Not Specified | 0.029 (GI₅₀) | nih.gov |

Investigation of Non-Apoptotic Cell Death Mechanisms (e.g., Metuosis)

A fascinating and distinct mechanism of cell death induced by certain indole derivatives is metuosis, a non-apoptotic process characterized by the massive accumulation of large, fluid-filled vacuoles derived from macropinosomes. mdpi.comnih.govnih.gov This process, literally meaning "to drink to intoxication," ultimately leads to cell rupture and death. mdpi.com

Key inducers of this pathway are indole-based chalcones. Research has highlighted a specific derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) , as a potent inducer of metuosis at low micromolar concentrations. nih.govacs.org MOMIPP is an analog of the prototype compound MIPP, but the addition of the 5-methoxy group on the indole ring significantly improves its potency and stability. nih.gov The mechanism involves the stimulation of macropinocytosis, where the resulting vesicles (macropinosomes) fail to undergo their normal maturation and fusion with lysosomes. Instead, they fuse with each other, leading to catastrophic vacuolization that displaces the cytoplasm and causes the cell to "drink itself to death". mdpi.comresearchgate.net

This unique cell death pathway is significant because it can be triggered in cancer cells that have developed resistance to conventional apoptosis-inducing therapies. nih.govacs.org Studies have shown that MOMIPP effectively reduces the viability of temozolomide-resistant glioblastoma cells. nih.gov The induction of methuosis appears to be highly structure-specific, suggesting the involvement of a precise protein target. nih.gov

Apoptosis Induction Pathways in Cancer Cells

In addition to non-apoptotic mechanisms, various indole derivatives are potent inducers of apoptosis, the most well-characterized form of programmed cell death. A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.

Studies have shown that certain indole-3-formaldehyde derivatives can significantly alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 . nih.govnih.gov A novel derivative, 2-AITFEI-3-F , was found to down-regulate the expression of Bcl-2 at both the gene and protein level, while simultaneously up-regulating Bax expression. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that triggers the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and the execution of cell death. nih.gov Similarly, other indole conjugates have been shown to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov

Furthermore, the apoptotic activity of some derivatives is linked to their effects on other cellular components. For example, the compound 6-MOMIPP , an isomer of the metuosis-inducer, disrupts microtubules, leading to mitotic arrest. This arrest is followed by the activation of caspases and the phosphorylation of Bcl-2 and Bcl-xL, pointing to a caspase-dependent apoptotic cell death. nih.gov Other derivatives have been shown to increase the levels of caspase-8 and Bax while decreasing Bcl-2, confirming their pro-apoptotic activity. nih.gov

Tubulin Polymerization Inhibition Studies